molecular formula C23H24ClN3O4S B11341345 1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one

Cat. No.: B11341345
M. Wt: 474.0 g/mol
InChI Key: IBWYSKJXMFQZSZ-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of an aromatic ring, typically using reagents like sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final assembly of the molecule involves coupling reactions, such as the formation of the piperazine ring and its subsequent attachment to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield sulfides.

Scientific Research Applications

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its complex structure and functional groups that can interact with biological targets.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and oxazole groups can form hydrogen bonds or other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: This compound also contains sulfonyl and aromatic groups but lacks the oxazole and piperazine rings.

    1-Chloro-4-[(4-{4-[(4-Chlorophenyl)sulfonyl]phenyloxy}phenyl)sulfonyl]benzene: Similar in having sulfonyl and aromatic groups but differs in the overall structure and functional groups.

Uniqueness

1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one is unique due to its combination of an oxazole ring, piperazine ring, and sulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C23H24ClN3O4S

Molecular Weight

474.0 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C23H24ClN3O4S/c1-2-6-20(28)26-13-15-27(16-14-26)23-22(25-21(31-23)17-7-4-3-5-8-17)32(29,30)19-11-9-18(24)10-12-19/h3-5,7-12H,2,6,13-16H2,1H3

InChI Key

IBWYSKJXMFQZSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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